5-Chloro-2-(trifluoromethoxy)benzyl alcohol
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents but with optimized reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-2-(trifluoromethoxy)benzaldehyde or 5-Chloro-2-(trifluoromethoxy)benzoic acid.
Reduction: 5-Chloro-2-(trifluoromethoxy)benzyl alkane.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzyl alcohol
- 5-Chloro-2-(trifluoromethyl)benzyl alcohol
- 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Uniqueness
5-Chloro-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVUAGDRWIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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